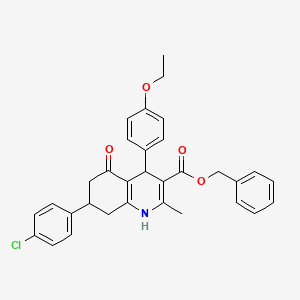

Benzyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with aromatic and alkyl groups. Its structure includes:

- A 4-chlorophenyl group at position 7, contributing electron-withdrawing effects.

- A 4-ethoxyphenyl substituent at position 4, introducing steric bulk and moderate electron-donating properties.

- A methyl group at position 2 and a benzyl ester at position 3, influencing solubility and metabolic stability.

This compound belongs to a broader class of hexahydroquinoline carboxylates, which are studied for their diverse bioactivities and structural complexity .

Properties

Molecular Formula |

C32H30ClNO4 |

|---|---|

Molecular Weight |

528.0 g/mol |

IUPAC Name |

benzyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C32H30ClNO4/c1-3-37-26-15-11-23(12-16-26)30-29(32(36)38-19-21-7-5-4-6-8-21)20(2)34-27-17-24(18-28(35)31(27)30)22-9-13-25(33)14-10-22/h4-16,24,30,34H,3,17-19H2,1-2H3 |

InChI Key |

WVUNPFLTSNCLQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCC5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxy groups.

Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Donating Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to methoxy (MeO) or hydroxyl (OH) substituents in analogues .

- Ester Group : Benzyl esters (target, ) generally confer higher lipophilicity than methyl esters (), influencing membrane permeability and metabolic stability.

Bioactivity Implications

Crystallographic and Hydrogen-Bonding Patterns

- The hexahydroquinoline core’s puckering geometry can be analyzed using Cremer-Pople coordinates .

- Crystallographic refinement tools like SHELXL () and OLEX2 () are critical for resolving structural details. For example, hydrogen-bonding networks in analogues vary with substituents: nitro groups () may disrupt H-bonding compared to ethoxy or methoxy substituents.

Biological Activity

Benzyl 7-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines, characterized by a complex structure that includes multiple aromatic rings and functional groups. Its molecular formula is C24H25ClN2O3, and it exhibits properties typical of quinoline derivatives, such as lipophilicity and the ability to interact with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may target cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Anticancer Activity : Similar quinoline derivatives have shown promise in cancer treatment by modulating pathways related to cell proliferation and apoptosis. The compound's structure suggests it could interact with oncogenic pathways or serve as an inhibitor of mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various malignancies .

- Myorelaxant Effects : Some studies have investigated the myorelaxant properties of related compounds. These effects could be attributed to the modulation of calcium channels or other neurotransmitter systems .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1.

| Activity | Effect | Reference |

|---|---|---|

| COX Inhibition | Moderate inhibition | |

| Anticancer Activity | Inhibits cell proliferation | |

| Myorelaxant Effects | Significant relaxation observed |

Case Study 1: Anticancer Properties

In a study assessing the anticancer potential of similar quinoline derivatives against glioblastoma cells, compounds demonstrated significant cytotoxicity. The mechanism was linked to apoptosis induction and inhibition of cell migration. This compound was included in the screening and showed promising results in reducing tumor viability.

Case Study 2: Myorelaxant Activity

A study on myorelaxant activity utilized isolated rabbit gastric fundus tissues to evaluate the effects of various tetrahydroacridine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant relaxation effects on smooth muscle tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.